molecular formula C12H18O B14274810 7-Butyl-3-methoxycyclohepta-1,3,5-triene CAS No. 126893-53-6

7-Butyl-3-methoxycyclohepta-1,3,5-triene

Cat. No.: B14274810
CAS No.: 126893-53-6
M. Wt: 178.27 g/mol
InChI Key: GBACBOFMYNXCGA-UHFFFAOYSA-N
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Description

7-Butyl-3-methoxycyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds, a butyl group at the 7th position, and a methoxy group at the 3rd position. This compound is a derivative of cycloheptatriene, which is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-3-methoxycyclohepta-1,3,5-triene typically involves the modification of cycloheptatriene. One common method is the alkylation of cycloheptatriene with butyl halides in the presence of a strong base, followed by methoxylation using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Butyl-3-methoxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated ring structure.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Halogenated cycloheptatriene derivatives.

Scientific Research Applications

7-Butyl-3-methoxycyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-butyl-3-methoxycyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 7-Butyl-3-methoxycyclohepta-1,3,5-triene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

126893-53-6

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

7-butyl-3-methoxycyclohepta-1,3,5-triene

InChI

InChI=1S/C12H18O/c1-3-4-6-11-7-5-8-12(13-2)10-9-11/h5,7-11H,3-4,6H2,1-2H3

InChI Key

GBACBOFMYNXCGA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=CC=C(C=C1)OC

Origin of Product

United States

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